

An In-depth Technical Guide to 2-Ethyl-4,6-dihydroxypyrimidine

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Compound of Interest

Compound Name: **2-Ethyl-4,6-dihydroxypyrimidine**

Cat. No.: **B152359**

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CAS Number: 3709-98-6[[1](#)][[2](#)]

This technical guide provides a comprehensive overview of **2-Ethyl-4,6-dihydroxypyrimidine**, a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. The document covers its chemical and physical properties, synthesis protocols, and potential for biological activity, based on available scientific literature.

Chemical Identity and Properties

2-Ethyl-4,6-dihydroxypyrimidine, also known by its tautomeric name 2-ethyl-6-hydroxypyrimidin-4(3H)-one, is a derivative of the pyrimidine core structure.[[1](#)] The pyrimidine ring is a fundamental scaffold in numerous biologically active molecules, including nucleobases, vitamins, and a wide array of synthetic drugs.[[3](#)][[4](#)] The presence of an ethyl group at the 2-position and hydroxyl groups at the 4- and 6-positions influences its physicochemical properties and reactivity.

Like other hydroxypyrimidines, this compound exists in tautomeric forms, primarily as an equilibrium between the dihydroxy and the keto-enol (hydroxypyrimidinone) forms. This tautomerism is crucial as it affects hydrogen bonding capabilities, solubility, and interactions with biological targets.

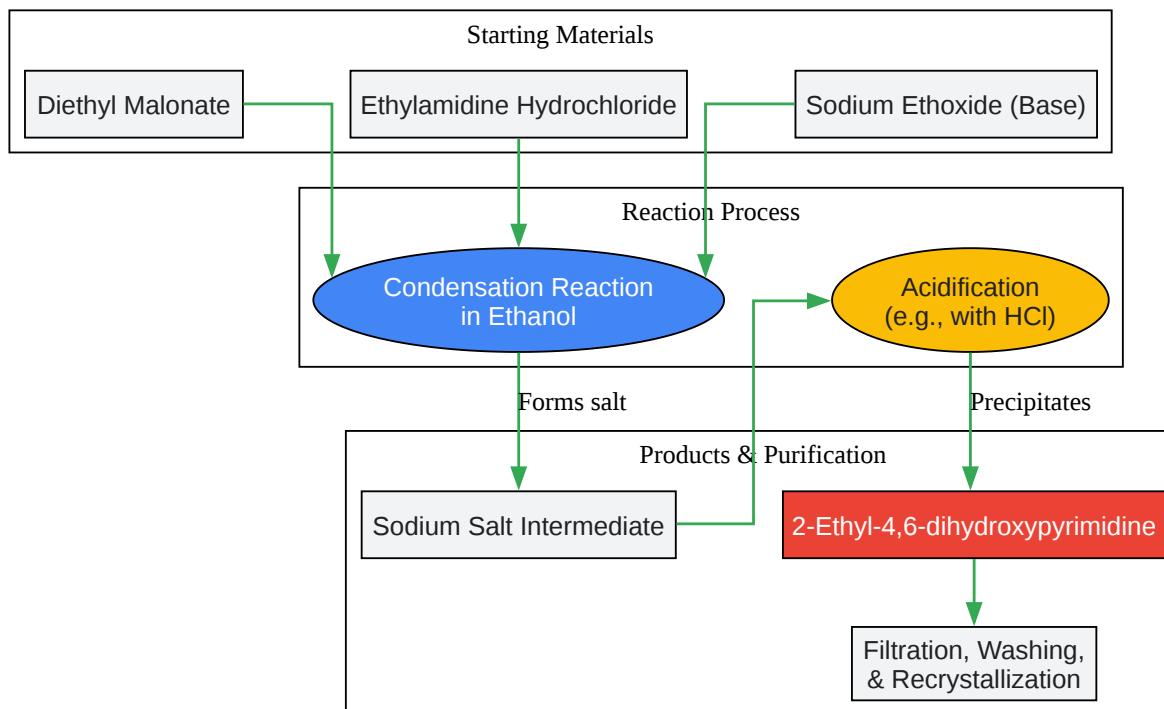
Table 1: Physicochemical Properties of **2-Ethyl-4,6-dihydroxypyrimidine** and the Parent Compound

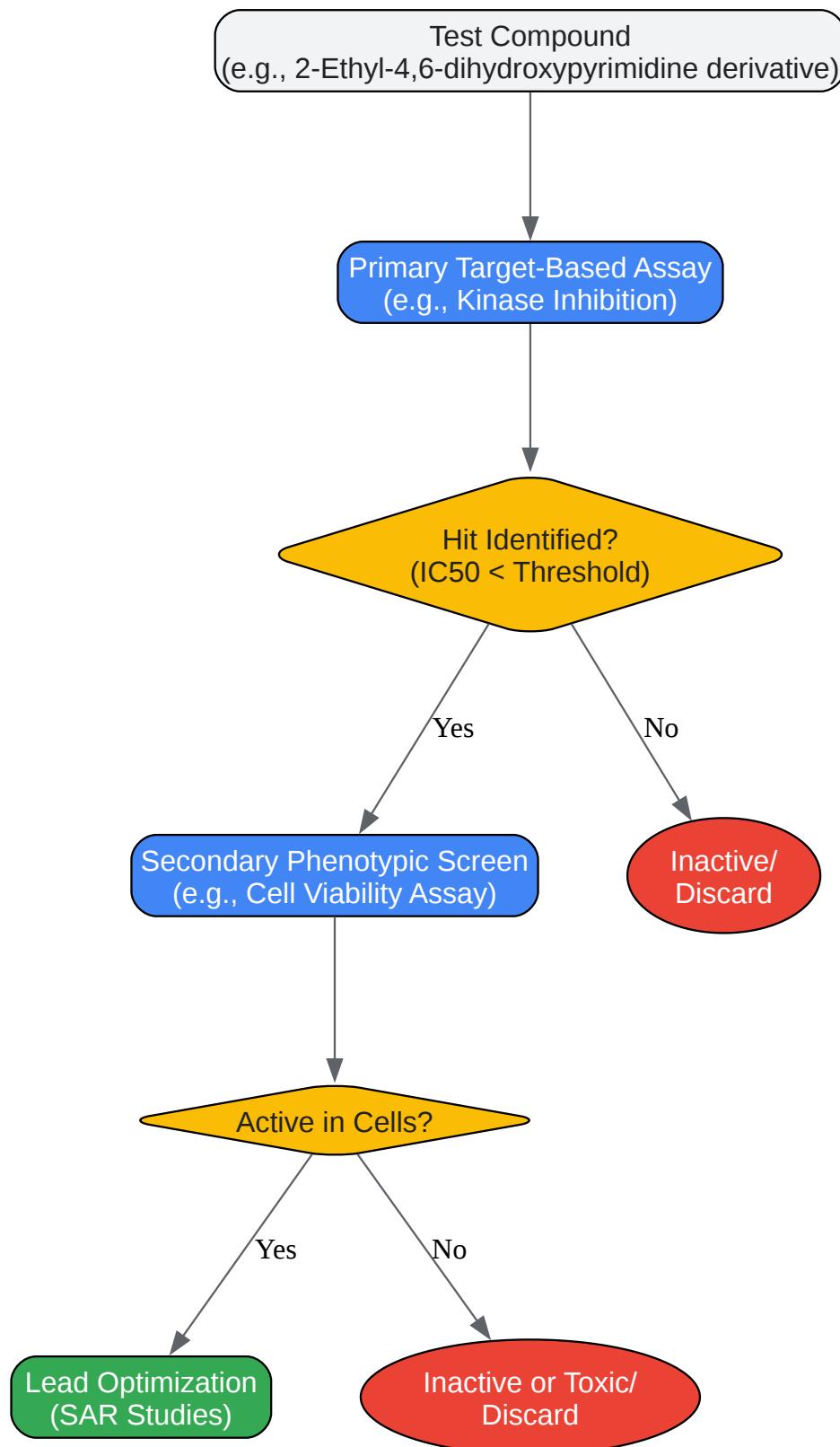
Property	2-Ethyl-4,6-dihydroxypyrimidine	4,6-Dihydroxypyrimidine (Parent Compound)
CAS Number	3709-98-6	1193-24-4[5][6]
Molecular Formula	C ₆ H ₈ N ₂ O ₂ [1]	C ₄ H ₄ N ₂ O ₂ [5][7]
Molecular Weight	140.14 g/mol [1]	112.09 g/mol [5][7]
IUPAC Name	2-ethyl-4-hydroxy-1H-pyrimidin-6-one[1]	Pyrimidine-4,6-diol[6]
Melting Point	Data not available	>300 °C[6][7][8]
Boiling Point	Data not available	358.5 °C (at 760 mmHg)[7]
Water Solubility	Data not available	2.5 g/L (20 °C)[8]
LogP (Computed)	-0.4[1]	-2.8 (at 25 °C)[8]
pKa (Predicted)	Data not available	5.70 ± 0.10[8]

Note: Experimental data for **2-Ethyl-4,6-dihydroxypyrimidine** is limited. Data for the parent compound, 4,6-dihydroxypyrimidine, is provided for reference. Computed values are from PubChem.

Synthesis of 2-Ethyl-4,6-dihydroxypyrimidine

The most common and direct method for synthesizing 2-substituted-4,6-dihydroxypyrimidines is the condensation of a 1,3-dicarbonyl compound, such as a malonic ester, with an appropriate amidine.[9] For the title compound, this involves the reaction of diethyl malonate with ethylamidine.



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